3-chloro-N-ethyl-N-phenylbenzamide

Description

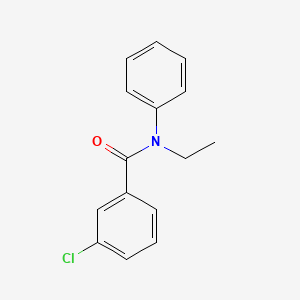

3-Chloro-N-ethyl-N-phenylbenzamide is a substituted benzamide derivative characterized by a benzoyl group (C₆H₅CO-) with a chlorine atom at the meta position (C3), an ethyl group (-CH₂CH₃), and a phenyl group (-C₆H₅) attached to the nitrogen atom. For example, chloro-substituted benzamides are often investigated for antibacterial, anticancer, and antimalarial activities due to the electron-withdrawing and lipophilicity-enhancing effects of the chlorine atom .

The compound’s stability and reactivity are influenced by the steric and electronic effects of the N-ethyl and N-phenyl substituents. The ethyl group may enhance solubility in organic solvents compared to bulkier substituents, while the phenyl group contributes to π-π stacking interactions in crystalline phases .

Properties

CAS No. |

329058-16-4 |

|---|---|

Molecular Formula |

C15H14ClNO |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

3-chloro-N-ethyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H14ClNO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2H2,1H3 |

InChI Key |

JILGHFVKCJZSDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-ethyl-N-phenylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Products: Depending on the nucleophile, products such as N-ethyl-N-phenyl-3-aminobenzamide or N-ethyl-N-phenyl-3-thiobenzamide can be formed.

Oxidation Products: N-ethyl-N-phenyl-3-chlorobenzamide N-oxide.

Reduction Products: N-ethyl-N-phenylbenzylamine.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-N-ethyl-N-phenylbenzamide serves as a lead compound in drug discovery. Its derivatives have shown potential as inhibitors for various biological targets, particularly in cancer therapy and antimicrobial treatments.

Case Study: Inhibition of Mitochondrial Swelling

A study identified N-phenylbenzamide derivatives as potent inhibitors of mitochondrial permeability transition. Specifically, compounds similar to this compound demonstrated significant inhibitory activity in mitochondrial swelling assays, indicating their potential role in developing therapeutic agents targeting mitochondrial dysfunction .

Chemical Synthesis

This compound is also utilized in synthetic organic chemistry as a versatile building block. It can undergo various reactions, enabling the synthesis of complex molecules with potential therapeutic properties.

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer effects. The specific interactions with biological targets are crucial for understanding its mechanism of action.

Case Study: Antimicrobial Activity

A series of studies evaluated the antimicrobial properties of benzamide derivatives against various strains, including mycobacterial and fungal strains. Compounds related to this compound showed comparable or superior activity to established antibiotics such as isoniazid and fluconazole .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-methyl-N-phenylbenzamide | Structure | Contains a methyl group instead of ethyl, affecting lipophilicity. |

| 4-Chloro-N-ethyl-N-methylbenzamide | Structure | Different position for the chloro substituent alters reactivity. |

| N-benzyl-N-(4-fluorophenyl)benzamide | Structure | Incorporates a fluorine atom which enhances biological activity. |

This comparative analysis illustrates how variations in substituents can significantly affect the chemical behavior and biological efficacy of benzamide derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Parameters of Chlorinated Benzamide Derivatives

Key Observations :

- The dihedral angle between aromatic rings in 3-chloro-N-phenylbenzamide (88.5°) suggests near-orthogonal orientation, minimizing steric clash. The N-ethyl group in the target compound may reduce this angle due to increased steric bulk .

- Trans conformation of N–H and C=O bonds is conserved across chlorinated benzamides, as seen in 2-chloro-N-(2,6-dichlorophenyl)benzamide .

Biological Activity

3-Chloro-N-ethyl-N-phenylbenzamide is a benzamide derivative characterized by its unique functional groups, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C15H16ClN

- Molecular Weight : Approximately 255.73 g/mol

- Structural Characteristics : The compound features a chloro group at the third position of the aromatic ring and an ethyl and phenyl group connected to the nitrogen atom of the amide functional group. This arrangement influences its reactivity and biological activity significantly.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties, particularly against various bacterial strains. The presence of the chloro substituent enhances its efficacy against certain pathogens.

- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of nicotinamide adenine dinucleotide kinase (NADK), which plays a crucial role in cellular energy metabolism .

- Antitumor Potential : Preliminary investigations indicate that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells .

- Neuroprotective Effects : Some studies suggest that benzamide derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through:

- Binding Interactions : The compound may bind to specific receptors or enzymes, modulating their activity and influencing various signaling pathways within cells.

- Inhibition of Pathway Components : By inhibiting critical components of metabolic or signaling pathways, this compound could disrupt processes such as cell proliferation or survival, particularly in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-methyl-N-phenylbenzamide | Structure | Contains a methyl group instead of ethyl |

| 4-Chloro-N-ethyl-N-methylbenzamide | Structure | Different chloro position alters reactivity |

| N-benzyl-N-(4-fluorophenyl)benzamide | Structure | Incorporates fluorine, enhancing biological activity |

This table illustrates how variations in substituents impact the biological profile of related benzamide derivatives.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential application in treating infections .

- Cancer Research : In vitro studies involving cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Neuroprotective Studies : Research into neuroprotective effects has shown promise, with some derivatives exhibiting the ability to reduce oxidative stress markers in neuronal cultures .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-ethyl-N-phenylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting 3-chlorobenzoyl chloride with N-ethylaniline in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added as a base to scavenge HCl. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine), temperature (0–5°C to minimize side reactions), and reaction time (4–6 hours). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology :

- X-ray crystallography : Resolve molecular geometry (bond lengths, dihedral angles) and hydrogen-bonding networks. For example, monoclinic crystals (space group P2₁/c) with a data-to-parameter ratio >20:1 ensure reliable refinement .

- NMR : ¹H/¹³C NMR in CDCl₃ confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, amide C=O at ~168 ppm).

- IR : Strong C=O stretch at ~1650 cm⁻¹ and N–H bend at ~3300 cm⁻¹ validate the amide group .

Q. How can hydrogen-bonding interactions in the crystal lattice be analyzed?

- Methodology : X-ray data reveal intermolecular N–H⋯O hydrogen bonds (e.g., N–H distance ~0.86 Å, angle ~160°) forming C(4) chains. Software like SHELXL refines H-bond parameters, while DIAMOND visualizes packing motifs. Discrepancies in dihedral angles (e.g., 88.5° between aromatic rings) highlight steric effects from the ethyl group .

Q. What methods are recommended for assessing compound purity in academic research?

- Methodology :

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >98% is typical for crystallography-grade samples.

- Melting point analysis : Sharp melting range (e.g., 145–147°C) indicates homogeneity.

- Elemental analysis : Match experimental C/H/N/Cl values to theoretical (±0.3% tolerance) .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data in understanding electronic properties?

- Methodology : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, electrostatic potentials, and vibrational frequencies. Compare computed vs. experimental IR/NMR to validate models. For example, deviations in C=O stretching frequencies (<10 cm⁻¹) confirm accuracy. Exact-exchange functionals improve thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .

Q. How can contradictions in crystallographic data (e.g., dihedral angles) be resolved?

- Methodology : Discrepancies may arise from crystal packing or substituent effects. Use high-resolution data (R factor <0.05) and refine with SHELXL (riding H-atom model). Compare multiple crystal forms (polymorphs) or apply Hirshfeld surface analysis to quantify intermolecular interactions. For instance, ethyl group rotation may alter dihedral angles by ±5° .

Q. What reaction pathways enable selective functionalization of this compound?

- Methodology :

- Substitution : Chlorine at C3 undergoes nucleophilic aromatic substitution (e.g., with NaN₃ in DMF at 120°C) to introduce azide groups.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro derivatives to amines.

- Oxidation : KMnO₄ in acidic conditions oxidizes ethyl groups to carboxylic acids. Monitor reactions via TLC and LC-MS .

Q. How can the antibacterial potential of this compound be systematically evaluated?

- Methodology :

- Enzyme assays : Target bacterial phosphopantetheinyl transferases (PPTases) using fluorescence-based assays (e.g., coupling with CoA derivatives). IC₅₀ values <10 μM suggest therapeutic potential.

- MIC testing : Broth microdilution against S. aureus and E. coli (CLSI guidelines). Synergy studies with β-lactams assess combination effects.

- SAR studies : Modify substituents (e.g., trifluoromethyl) to enhance membrane permeability (logP >3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.